molecular formula C7H9BF3KS B13457541 Potassium trifluoro(5-propylthiophen-2-yl)boranuide

Potassium trifluoro(5-propylthiophen-2-yl)boranuide

Cat. No.: B13457541
M. Wt: 232.12 g/mol
InChI Key: XXJCIPCMHLUENF-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-propylthiophen-2-yl)boranuide is a chemical compound with the molecular formula C7H9BF3KS It is a boron-containing compound that features a thiophene ring substituted with a propyl group and a trifluoroborate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(5-propylthiophen-2-yl)boranuide typically involves the reaction of 5-propylthiophene-2-boronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(5-propylthiophen-2-yl)boranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoroborate moiety to other boron-containing groups.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various boron-containing derivatives.

    Substitution: Compounds with different functional groups replacing the trifluoroborate moiety.

Scientific Research Applications

Potassium trifluoro(5-propylthiophen-2-yl)boranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(5-propylthiophen-2-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The thiophene ring provides additional stability and reactivity, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(5-propylthiophen-2-yl)boranuide is unique due to the presence of the propylthiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.

Properties

Molecular Formula

C7H9BF3KS

Molecular Weight

232.12 g/mol

IUPAC Name

potassium;trifluoro-(5-propylthiophen-2-yl)boranuide

InChI

InChI=1S/C7H9BF3S.K/c1-2-3-6-4-5-7(12-6)8(9,10)11;/h4-5H,2-3H2,1H3;/q-1;+1

InChI Key

XXJCIPCMHLUENF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(S1)CCC)(F)(F)F.[K+]

Origin of Product

United States

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